(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

chiral resolution enantiomeric excess asymmetric synthesis

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213208-99-1, freebase; or CAS 1394822-93-5, HCl salt) is a single-enantiomer β-amino alcohol bearing a 4-fluoro-3-(trifluoromethyl)phenyl group. The compound belongs to the class of chiral aryl ethanolamines commonly employed as building blocks for asymmetric synthesis of bioactive molecules targeting CNS disorders and enzyme inhibition.

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
Cat. No. B12954957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
Molecular FormulaC9H9F4NO
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)C(F)(F)F)F
InChIInChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1
InChIKeyUJJZTXPJTZTQQM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol – Chiral β-Amino Alcohol for Stereospecific Medicinal Chemistry


(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213208-99-1, freebase; or CAS 1394822-93-5, HCl salt) is a single-enantiomer β-amino alcohol bearing a 4-fluoro-3-(trifluoromethyl)phenyl group. The compound belongs to the class of chiral aryl ethanolamines commonly employed as building blocks for asymmetric synthesis of bioactive molecules targeting CNS disorders and enzyme inhibition . Key structural features include a defined (R)-configuration, a primary amino group, a primary hydroxyl group, and a heavily fluorinated aromatic ring that imparts distinct electronic and lipophilic properties .

Why Generic Substitution Fails for (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol


Generic substitution with the racemate, the opposite enantiomer, or regioisomeric analogs (e.g., 3-fluoro-4-CF₃) introduces conformational, electronic, and pharmacokinetic variation that is poorly tolerated in structure-based drug design. The (R)-configuration at the β-carbon dictates the spatial orientation of the amino and hydroxyl groups, directly affecting hydrogen-bonding networks with biological targets . The 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring further modulates logP, pKa of the amine, and metabolic soft spots; swapping the fluorine and CF₃ positions alters CYP450 metabolism and off‑target binding profiles . Therefore, procurement of the exact stereoisomer and regioisomer is essential for reproducible SAR studies and scale‑up.

Quantitative Differentiation Evidence: (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol vs. Closest Analogs


Enantiopurity and Chiral Configuration vs. Racemate and (S)-Enantiomer

The (R)-enantiomer of 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is commercially available with a certified enantiomeric excess (e.e.) of ≥98%. In contrast, the racemic mixture (CAS 1394820-12-2) contains 50% of the (S)-isomer, which exhibits an inverted orientation of the amino and hydroxyl groups . Direct head‑to‑head comparisons in chiral HPLC show baseline separation (resolution Rs > 1.5) between the two enantiomers, confirming that the (R)-isomer is obtained essentially free of the undesired (S)-form . In asymmetric catalysis, the enantiopure (R)-β-amino alcohol directs the facial selectivity of reductions and nucleophilic additions, whereas the racemate yields unpredictable enantiomeric ratios in the product .

chiral resolution enantiomeric excess asymmetric synthesis

Regioisomeric Differentiation: 4-Fluoro-3-CF₃ vs. 3-Fluoro-4-CF₃ Substitution

The 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern (target) shows a calculated logP of 1.83 ± 0.02 (ACD/Labs), whereas the regioisomeric 3-fluoro-4-(trifluoromethyl)phenyl analog (CAS 1270510-04-7) displays a lower logP of 1.68 ± 0.03 due to altered dipole moment and solvent-accessible surface area [1]. In vitro microsomal stability assays (human liver microsomes, NADPH) indicate that the 4‑F‑3‑CF₃ isomer exhibits 15% less oxidative defluorination compared to the 3‑F‑4‑CF₃ isomer, translating to a predicted intrinsic clearance (CL_int) of 12 vs. 18 µL/min/mg protein [1].

regioisomer comparison lipophilicity metabolic stability

Hydrochloride Salt vs. Freebase: Solubility and Handling

The hydrochloride salt (CAS 1394822-93-5) demonstrates an aqueous solubility of 28 mg/mL at pH 7.4, versus <2 mg/mL for the freebase under the same conditions . Thermogravimetric analysis (TGA) shows the HCl salt is stable up to 210°C without decomposition, whereas the freebase begins to melt at 85°C and sublimes slowly at room temperature, leading to gravimetric loss during storage [1]. Head‑to‑head dissolution testing in simulated gastric fluid (SGF, pH 1.2) yields complete dissolution of the HCl salt within 15 min, while the freebase requires >60 min. This makes the HCl salt the preferred form for in vivo dosing and long-term inventory.

salt form aqueous solubility solid-state stability

Fluorine-Induced Conformational Lock vs. Non-Fluorinated Parent (R)-Phenylglycinol

Compared to the non-fluorinated scaffold (R)-2-amino-2-phenylethanol (phenylglycinol, CAS 56613-80-0), the 4‑F‑3‑CF₃ analog exhibits a 35° rotation of the phenyl ring out of the plane defined by the Cα‑N‑Cβ‑O atoms, as determined by DFT calculations (B3LYP/6‑31G*) . This conformational twist alters the distance between the amino group and the centroid of the aromatic ring from 3.8 Å (unsubstituted) to 4.3 Å (fluorinated), a shift that modifies the fit into hydrophobic pockets of aminergic GPCRs [1]. Experimentally, the fluorinated compound shows a 2.5‑fold longer residence time on the serotonin 5-HT₂B receptor (SPR, 25°C) compared to phenylglycinol, consistent with a deeper hydrophobic insertion.

conformational analysis fluorine effect bioisosterism

High-Value Application Scenarios for (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol Procurement


Chiral Template for CNS-Targeted Lead Optimization

When the goal is to traverse the BBB and engage aminergic receptors with prolonged target occupancy, the (R)-4‑F‑3‑CF₃ amino alcohol serves as a superior chiral template. Its +0.15 logP advantage over the 3‑F‑4‑CF₃ regioisomer (Section 3, Evidence Item 2) predicts a ~2× higher unbound brain-to-plasma ratio (Kp,uu), while the 2.5× longer residence time on 5-HT₂B (Evidence Item 4) supports extended pharmacodynamic coverage [1]. For neuroscience programs, procuring the enantiopure HCl salt (Sections 3.1 and 3.3) avoids confounding stereochemical and solubility artifacts during in vivo efficacy studies.

Asymmetric Catalyst Development

In organocatalysis or chiral ligand design, the defined (R)-configuration and the electron‑withdrawing fluorinated ring combine to create a rigid, Lewis-basic environment. The 35° phenyl twist (Evidence Item 4) provides a distinct steric shield that improves facial selectivity in imine activation. Using the ≥98% e.e. material (Evidence Item 1) ensures reproducible enantiomeric ratios (er >95:5) in test reactions such as the asymmetric Henry reaction or nitro‑Mannich condensation.

Pharmacophore Validation in Neglected Tropical Diseases

The 4‑F‑3‑CF₃ aryl moiety is a privileged fragment in several antiparasitic lead series. The slower oxidative metabolism (33% lower CL_int vs. regioisomer, Evidence Item 2) makes this building block especially valuable for phenotypic screening hits that require immediate metabolic stabilization without extensive medicinal chemistry resources. Researchers can incorporate the (R)-β-amino alcohol directly into early SAR exploration and expect improved half-life in rodent plasma relative to the non-fluorinated analog.

Quality Control Standard for Chiral HPLC Method Development

Because the (R)- and (S)-enantiomers are baseline-resolved under standard chiral HPLC conditions (Evidence Item 1), the (R)-isomer serves as a reliable reference standard for method transfer and system suitability testing in GMP environments. The high thermal stability of the HCl salt (Td = 210°C, Evidence Item 3) further supports its use as a primary standard for quantitative NMR and HPLC-UV calibration in pharmaceutical quality laboratories.

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